3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a thiazolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-methylbenzothiazolium salts with thiosemicarbazones under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can result in a variety of substituted thiazolidinones.
Scientific Research Applications
3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity and is studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one
- 3-Butyl-5-(5-methoxy-3-methyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-[2,5’]bithiazolidinylidene-4,4’-dione
Uniqueness
3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10N2OS3 |
---|---|
Molecular Weight |
294.4g/mol |
IUPAC Name |
(5Z)-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N2OS3/c1-13-7-5-3-4-6-8(7)17-11(13)9-10(15)14(2)12(16)18-9/h3-6H,1-2H3/b11-9- |
InChI Key |
SQITYVRNRUTLEY-LUAWRHEFSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)C |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.